molecular formula C17H16N2O B1331687 4-(p-Tolylamino-methyl)-1H-quinolin-2-one CAS No. 333984-13-7

4-(p-Tolylamino-methyl)-1H-quinolin-2-one

Cat. No. B1331687
M. Wt: 264.32 g/mol
InChI Key: DXTZDUKNLNOJMJ-UHFFFAOYSA-N
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Description

4-(p-Tolylamino-methyl)-1H-quinolin-2-one, also known as TMQA, is a synthetic organic compound with a molecular weight of 264.33 . It has a CAS Number of 333984-13-7 .


Molecular Structure Analysis

The molecular formula of 4-(p-Tolylamino-methyl)-1H-quinolin-2-one is C17H16N2O . The InChI code is 1S/C17H16N2O/c1-12-6-8-14(9-7-12)18-11-13-10-17(20)19-16-5-3-2-4-15(13)16/h2-10,18H,11H2,1H3,(H,19,20) .

Scientific Research Applications

Binding Interaction Studies

The compound 4-(p-Tolylamino-methyl)-1H-quinolin-2-one and its derivatives have been synthesized and studied for their binding interactions with serum albumins, including bovine serum albumin and human serum albumin. Various photophysical studies were utilized to explore these interactions and to determine the feasible binding sites and changes in the microenvironment of the binding sites of serum albumins (Paul et al., 2019).

Antitumor Activity

Derivatives of 4-(p-Tolylamino-methyl)-1H-quinolin-2-one have demonstrated potent cytotoxic activity against various human cancer cell lines while showing weak inhibitory activity toward normal cell lines. This suggests potential applications in cancer therapy, with some compounds exhibiting significant anticancer activity in vivo (Huang et al., 2013).

Synthesis and Crystallography

The compound has been a subject of interest in the field of organic synthesis and crystallography. It's been synthesized via palladium-catalyzed intramolecular hydroarylation, and its crystal structure has been determined through X-ray single-crystal diffraction (Wei et al., 2013).

Microwave-assisted Synthesis

4-(p-Tolylamino-methyl)-1H-quinolin-2-one has been involved in microwave-assisted multistep synthesis, demonstrating the compound's versatility and the potential for efficient synthesis routes. This method highlights its importance in synthesizing biologically active compounds using controlled microwave-assisted organic synthesis (Glasnov et al., 2005).

Anticancer Activity of Related Compounds

Related compounds, sharing a similar structural core to 4-(p-Tolylamino-methyl)-1H-quinolin-2-one, have been synthesized and shown in vitro and in vivo anticancer activity, particularly against breast cancer cell lines. These studies underline the potential of the compound's structural family in the development of new anticancer agents (Wang et al., 2009).

Safety And Hazards

The safety information available indicates that 4-(p-Tolylamino-methyl)-1H-quinolin-2-one may be an irritant .

properties

IUPAC Name

4-[(4-methylanilino)methyl]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-12-6-8-14(9-7-12)18-11-13-10-17(20)19-16-5-3-2-4-15(13)16/h2-10,18H,11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTZDUKNLNOJMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC(=O)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(p-Tolylamino-methyl)-1H-quinolin-2-one

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